Zopiclone-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-LZMSFWOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344856 |

Source

|

| Record name | Zopiclone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435933-78-0 |

Source

|

| Record name | Zopiclone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Zopiclone-d4: A Technical Guide to its Physicochemical Properties and Analytical Applications

Abstract

This technical guide provides an in-depth examination of the physical and chemical properties of Zopiclone-d4 (C₁₇H₁₃D₄ClN₆O₃), a deuterated isotopologue of the nonbenzodiazepine hypnotic agent, Zopiclone. Primarily utilized as an internal standard in bioanalytical and forensic toxicology, the unique properties conferred by isotopic labeling make Zopiclone-d4 an indispensable tool for accurate quantification by mass spectrometry. This document details its chemical identity, physicochemical characteristics, a reasoned synthetic pathway, and comprehensive analytical methodologies. It is intended for researchers, analytical chemists, and drug development professionals who require a thorough understanding of this reference material for robust assay development and validation.

Introduction: The Role of Isotopic Labeling in Quantitative Analysis

Zopiclone is a cyclopyrrolone derivative used for the short-term treatment of insomnia.[1] Its mechanism of action involves enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, similar to benzodiazepines.[2] Accurate quantification of Zopiclone and its metabolites in biological matrices is critical for pharmacokinetic studies, clinical monitoring, and forensic investigations.

Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high precision and accuracy. This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass. Zopiclone-d4 serves this purpose perfectly. It co-elutes with unlabeled Zopiclone during chromatography and exhibits identical ionization efficiency and extraction recovery.[3][4] The mass difference of +4 atomic mass units (amu) allows for distinct detection by a mass spectrometer, enabling precise correction for any sample loss during preparation and for matrix effects during ionization.[5] This guide will explore the core properties that make Zopiclone-d4 an exemplary SIL-IS.

Chemical Identity and Physicochemical Properties

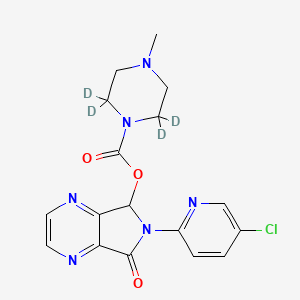

Zopiclone-d4 is structurally identical to Zopiclone, with the exception of four hydrogen atoms on the piperazine ring, which have been replaced by deuterium atoms.[6][7] This substitution is strategically placed away from the sites of metabolic transformation, ensuring the SIL-IS maintains its structural integrity and behaves like the analyte throughout the analytical process.

Caption: Chemical structure of Zopiclone-d4.

The fundamental physicochemical properties of Zopiclone-d4 are summarized below. Properties such as melting point and solubility have not been empirically determined for the deuterated form but are expected to be nearly identical to those of unlabeled Zopiclone.

| Property | Value | Source(s) |

| Chemical Name | 4-methyl-1-piperazinecarboxylic acid, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl ester-d₄ | [6][7] |

| Synonyms | (±)-Zopiclone-d₄ | [7] |

| Molecular Formula | C₁₇H₁₃D₄ClN₆O₃ | [6][7][8] |

| Molecular Weight | 392.84 g/mol | [7][8] |

| CAS Number | 1435933-78-0 | [6][7] |

| Appearance | Neat solid | [7] |

| Purity | ≥98% | [7] |

| Melting Point | ~178 °C (unlabeled Zopiclone) | [2] |

| Water Solubility | 0.151 mg/mL at 25°C (unlabeled Zopiclone) | [2] |

| logP (octanol/water) | 0.8 (unlabeled Zopiclone) | [2] |

| Storage | -20°C | [6][7] |

| Stability | ≥ 1 year at -20°C | [7] |

Synthesis and Isotopic Labeling Strategy

The synthesis of Zopiclone has been well-documented and typically involves a multi-step process.[9] The preparation of Zopiclone-d4 follows the same pathway, with the crucial difference being the introduction of the deuterium label in one of the final steps.

The most logical and efficient strategy involves the use of a deuterated precursor. The final step in Zopiclone synthesis is the esterification of the intermediate 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one with 4-methylpiperazine-1-carbonyl chloride.[9][10] To produce Zopiclone-d4, a deuterated version of the piperazine reagent, such as 1-chlorocarbonyl-4-methylpiperazine-(2,2,6,6-d₄), would be used. This ensures precise placement of the labels on the piperazine ring, a region not typically susceptible to back-exchange under physiological or analytical conditions.

Caption: Proposed synthetic workflow for Zopiclone-d4.

Analytical Characterization and Quality Control

As a certified reference material, Zopiclone-d4 must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the identity and isotopic enrichment of Zopiclone-d4.

-

Rationale: In positive electrospray ionization mode (ESI+), Zopiclone readily forms a protonated molecule [M+H]⁺. For Zopiclone, this corresponds to a mass-to-charge ratio (m/z) of 389.1. For Zopiclone-d4, this ion is observed at m/z 393.1, confirming the incorporation of four deuterium atoms.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides structural confirmation. The fragmentation pattern of Zopiclone-d4 will be similar to that of Zopiclone, but fragments containing the piperazine moiety will exhibit a +4 Da mass shift. For example, a prominent fragment of Zopiclone is often the 4-methylpiperazine carbonyl cation at m/z 113. For Zopiclone-d4, this fragment would be expected at m/z 117. This confirms the location of the deuterium labels.[2][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the molecular structure and the specific sites of deuteration.

-

Rationale: The ¹H NMR spectrum of Zopiclone-d4 will be nearly identical to that of Zopiclone, with one critical difference: the signals corresponding to the protons on the C2 and C6 positions of the piperazine ring will be absent or significantly diminished. This provides unambiguous proof of the location of the isotopic labels. The absence of these signals, which typically appear as multiplets in the aliphatic region, is a key quality control check.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm functional groups and compare the overall structure to an unlabeled reference standard.

-

Rationale: The IR spectrum is dominated by vibrations of the most common functional groups. Key characteristic peaks for Zopiclone include those for the C=O (amide and carbonate) stretching (~1716 cm⁻¹), and aromatic C-H and C=N stretching vibrations.[14][15] The spectrum of Zopiclone-d4 will be very similar, but subtle shifts may be observed in the C-H stretching region due to the presence of C-D bonds, which vibrate at a lower frequency.

Application in Quantitative Bioanalysis

The primary and critical application of Zopiclone-d4 is as an internal standard for the quantification of Zopiclone in complex biological matrices like blood, plasma, and urine.[3][5]

Principle of Isotope Dilution

The core principle relies on adding a known quantity of Zopiclone-d4 to an unknown sample before any processing. Because the deuterated standard is chemically identical to the analyte, any loss of material during extraction, derivatization, or injection will affect both the analyte and the standard to the same degree. The ratio of the analyte's mass spectrometer signal to the internal standard's signal remains constant regardless of sample loss. By comparing this ratio to a calibration curve prepared with known concentrations of analyte and a fixed concentration of the internal standard, the concentration of the analyte in the original sample can be calculated with high precision.

Caption: Typical workflow for bioanalysis using Zopiclone-d4.

Experimental Protocol: LC-MS/MS Quantification of Zopiclone in Whole Blood

This protocol is a representative example based on established methodologies for the robust quantification of Zopiclone.[4][5][16][17]

1. Preparation of Standards and Reagents:

-

Prepare a stock solution of Zopiclone and Zopiclone-d4 (e.g., 1 mg/mL in methanol).

-

Prepare a series of working standard solutions by serial dilution of the Zopiclone stock to create calibrators (e.g., 1-200 ng/mL).

-

Prepare a working internal standard solution (e.g., 100 ng/mL of Zopiclone-d4).

-

Prepare a basic buffer (e.g., 0.1 M sodium carbonate or borate buffer, pH 10).

-

Use LC-MS grade solvents (methanol, acetonitrile, water, formic acid) and a suitable extraction solvent (e.g., 1-chlorobutane or ethyl acetate/heptane mixture).

2. Sample Preparation (Liquid-Liquid Extraction):

-

Rationale: LLE is a robust method to separate the drug from matrix components like proteins and salts. A basic pH ensures Zopiclone is in its neutral, more organic-soluble form.

-

To 0.5 mL of whole blood (calibrator, control, or unknown sample) in a glass tube, add 100 µL of the working internal standard solution (Zopiclone-d4).

-

Vortex briefly to mix.

-

Add 0.5 mL of basic buffer (e.g., sodium borate buffer) and vortex.

-

Add 4 mL of extraction solvent (e.g., 1-chlorobutane).

-

Cap and mix on a rotary mixer for 15-30 minutes.

-

Centrifuge at ~3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the dried extract in 100-200 µL of mobile phase (e.g., 80:20 water:methanol) for injection.

3. LC-MS/MS Conditions:

-

Rationale: Reversed-phase chromatography separates Zopiclone from its more polar metabolites and endogenous interferences. Tandem MS provides high selectivity and sensitivity.

-

LC System: UPLC/HPLC system.

-

Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 75 mm, 2.7 µm).[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

-

Gradient: A typical gradient would start at ~90% A, ramping to 95% B over several minutes to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.4 - 0.5 mL/min.

-

Injection Volume: 2 - 5 µL.

-

MS/MS System: Triple quadrupole mass spectrometer with an ESI source.

-

Ionization Mode: Positive (ESI+).

-

MRM Transitions:

- Zopiclone: Q1: 389.1 → Q3: (select 2-3 product ions, e.g., 245.1, 113.1)

- Zopiclone-d4: Q1: 393.1 → Q3: (select corresponding product ions, e.g., 245.1, 117.1)

4. Data Analysis:

-

Integrate the peak areas for the Zopiclone and Zopiclone-d4 MRM transitions.

-

Calculate the ratio of the Zopiclone peak area to the Zopiclone-d4 peak area for all calibrators and samples.

-

Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Zopiclone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Stability and Storage

The stability of the analyte and the internal standard is paramount for accurate quantitative results.

-

In Solution: Zopiclone-d4, when stored in a suitable organic solvent like methanol or acetonitrile at -20°C, is stable for at least one year.[7] Repeated freeze-thaw cycles should be avoided.

-

In Biological Matrix: Unlabeled Zopiclone is known to be unstable in whole blood at room temperature or 4°C, degrading via hydrolysis.[18] Significant loss can occur within days. Therefore, biological samples should be frozen at -20°C or lower as soon as possible after collection. The use of Zopiclone-d4 as an internal standard is crucial as it will degrade at the same rate as the analyte under poor storage conditions, but this only serves to highlight the sample instability, not correct for it. Accurate quantification requires proper sample handling from the moment of collection.

References

-

Wikipedia. (n.d.). Zopiclone. Retrieved from [Link]

-

World Health Organization. (2022). Critical pre-review report: Zopiclone. Retrieved from [Link]

-

Chauhan, V., et al. (2024). Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry. National Institutes of Health. Retrieved from [Link]

-

Terblanche, R., et al. (2000). Characterization of Zopiclone Crystal Forms Found Among Generic Raw Materials. ResearchGate. Retrieved from [Link]

-

Agilent Technologies. (2013). Benzodiazepine and Z-Drug Quantitation Using an Agilent 6430 LC/MS/MS. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Zopiclone-D4. Retrieved from [Link]

-

Ming, Y., et al. (2007). Spectral Data Analyses and Structure Elucidation of Sedative-Hypnotic Zopiclone. ResearchGate. Retrieved from [Link]

-

Kristoffersen, L., et al. (2014). Quantitative determination of zopiclone and zolpidem in whole blood by liquid-liquid extraction and UHPLC-MS/MS. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). US8431577B2 - Crystalline form of eszopiclone, composition, preparation and uses thereof.

-

Washington State Patrol. (n.d.). CONFIRMATION OF SELECT BENZODIAZEPINES AND ZOPICLONE BY LIQUID CHROMATOGRAPHY/AJS – TANDEM MASS SPECTROMETRY. Retrieved from [Link]

-

Bjørk, M. K., et al. (2012). Sensitive UPLC–MS-MS Assay for 21 Benzodiazepine Drugs and Metabolites, Zolpidem and Zopiclone in Serum or Plasma. Journal of Analytical Toxicology. Retrieved from [Link]

-

CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

-

NIST. (n.d.). Zopiclone Mass Spectrum. Retrieved from [Link]

-

Khan, A., et al. (2009). A sensitive, high-throughput and enantioselective quantitation of zopiclone in human plasma. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

- Goa, K. L., & Heel, R. C. (1986). Zopiclone. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy as a hypnotic. Drugs, 32(1), 48–65. (Link not available, general reference)

- Google Patents. (n.d.). EP1904499A1 - Process for the preparation of zopiclone.

-

Jantos, R., et al. (2013). Degradation of zopiclone during storage of spiked and authentic whole blood and matching dried blood spots. PubMed. Retrieved from [Link]

-

Fernandes, C., et al. (2006). Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry. PubMed. Retrieved from [Link]

-

LookChem. (n.d.). Synthesis of Zopiclone. Retrieved from [Link]

-

SpectraBase. (n.d.). Zopiclone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Zopiclone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ingenieria-analitica.com [ingenieria-analitica.com]

- 5. Quantitative determination of zopiclone and zolpidem in whole blood by liquid-liquid extraction and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Synthesis of Zopiclone - Chempedia - LookChem [lookchem.com]

- 10. EP1904499A1 - Process for the preparation of zopiclone - Google Patents [patents.google.com]

- 11. ijpsr.com [ijpsr.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. US8431577B2 - Crystalline form of eszopiclone, composition, preparation and uses thereof - Google Patents [patents.google.com]

- 16. wsp.wa.gov [wsp.wa.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Zopiclone-d4 Certificate of Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Deuterated Standards in Quantitative Bioanalysis

In the landscape of modern drug development and clinical research, particularly in pharmacokinetic and bioequivalence studies, the precise quantification of therapeutic agents in biological matrices is paramount.[1][2] Zopiclone, a nonbenzodiazepine hypnotic agent of the cyclopyrrolone class, is widely prescribed for the treatment of insomnia.[3][4] Accurate measurement of its concentration in plasma or serum is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][5] This is where the utility of a stable isotope-labeled (SIL) internal standard, such as Zopiclone-d4, becomes indispensable.[6]

Zopiclone-d4 is chemically identical to zopiclone, with the critical exception that four hydrogen atoms on the piperazine ring have been replaced with deuterium.[7][8] This seemingly minor modification results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[6] However, its physicochemical properties remain virtually identical, ensuring it behaves in the same manner during sample extraction, chromatography, and ionization.[1][9][10] This co-elution and similar behavior effectively normalizes for variability in sample preparation and matrix effects, which are significant challenges in bioanalysis.[9][10][11] The use of a deuterated internal standard like Zopiclone-d4 is a hallmark of a robust and reliable LC-MS/MS assay, significantly enhancing accuracy and precision.[9][11]

The Certificate of Analysis (CoA) for Zopiclone-d4 is not merely a document of specifications; it is the foundational evidence of the standard's identity, purity, and fitness for its intended purpose. For the discerning scientist, a thorough understanding of the data presented in a CoA is non-negotiable. This guide provides a detailed walkthrough of a typical Zopiclone-d4 CoA, elucidating the analytical techniques employed and the scientific rationale behind each measurement.

Deconstructing the Certificate of Analysis: A Section-by-Section Scientific Review

A CoA for a high-purity reference standard like Zopiclone-d4 is a comprehensive document that provides a full chemical and physical characterization of the material.[12][13] It is often produced under stringent quality systems, such as ISO 17034 and ISO/IEC 17025, which ensures the metrological traceability and reliability of the certified values.[8][13]

Identification and Chemical Properties

This initial section provides the fundamental identifiers for the Zopiclone-d4 molecule.

| Parameter | Typical Value/Information | Significance for the Researcher |

| Chemical Name | 4-methyl-1-piperazinecarboxylic acid, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl ester-d4 | Provides the unambiguous, systematic name according to IUPAC nomenclature, confirming the core structure and the location of the deuterium labels.[7][8] |

| CAS Number | 1435933-78-0 | A unique numerical identifier assigned by the Chemical Abstracts Service, crucial for database searches and regulatory submissions.[7][8] |

| Molecular Formula | C17H13D4ClN6O3 | Confirms the elemental composition, explicitly indicating the presence of four deuterium (D) atoms.[7][8] |

| Formula Weight | 392.8 g/mol | The calculated molecular weight based on the isotopic composition, which is essential for preparing solutions of known concentration.[7][8] |

Purity Determination: The Cornerstone of Quantitative Accuracy

The purity of an internal standard directly impacts the accuracy of the final quantitative result. A CoA will typically report purity as determined by one or more chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC).[14][15][16]

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[14][17] For purity analysis, the area of the main peak (Zopiclone-d4) is compared to the total area of all peaks in the chromatogram.[17]

| Parameter | Typical Specification | Experimental Rationale and Interpretation |

| Purity (by HPLC) | ≥98% | A high chromatographic purity ensures that the measured response is overwhelmingly from the compound of interest and not from impurities that could interfere with the analysis.[7] The result is often presented as a percentage based on peak area normalization.[17] |

| Detection Wavelength | e.g., 254 nm or 290 nm | The UV wavelength is chosen to maximize the absorbance of Zopiclone, thereby providing the highest sensitivity for both the main compound and any potential UV-active impurities.[13][18] |

Experimental Protocol: HPLC Purity Assessment

-

Standard Preparation: A precise amount of the Zopiclone-d4 reference standard is weighed and dissolved in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.[13]

-

System Setup: An HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector is equilibrated with the mobile phase.[17]

-

Injection: A defined volume of the standard solution is injected into the HPLC system.[13][17]

-

Data Acquisition: The chromatogram is recorded over a sufficient run time to allow for the elution of the main peak and any potential impurities.[19]

-

Analysis: The area of each peak is integrated. The purity is calculated using the area normalization method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Structural Confirmation: Ensuring Molecular Integrity

Beyond purity, it is critical to confirm that the molecule has the correct chemical structure. This is accomplished using powerful spectroscopic techniques.[12][15]

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR provides detailed information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei.[20][21] The spectrum reveals the chemical environment of each proton, their relative numbers, and their proximity to other protons.[21][22][23]

-

Interpretation: For Zopiclone-d4, the ¹H-NMR spectrum is expected to be consistent with the structure of Zopiclone, but with a key difference: the signals corresponding to the protons on the deuterated positions of the piperazine ring will be absent or significantly reduced. This absence is the primary confirmation that the deuterium labeling has been successful and is in the correct location. The chemical shifts, integration values, and splitting patterns of the remaining protons must align with the expected structure.[21][24]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight and fragmentation pattern.[15]

-

Interpretation: The mass spectrum of Zopiclone-d4 will show a molecular ion peak corresponding to its deuterated formula weight (e.g., [M+H]⁺ at m/z 393.8). This confirms the overall mass of the molecule and the incorporation of four deuterium atoms. The fragmentation pattern can also be compared to that of unlabeled Zopiclone to further verify the structural integrity.

Isotopic Enrichment: Quantifying the Deuterium Content

For a deuterated internal standard, it is crucial to know the extent of deuterium incorporation. This is expressed as isotopic purity or isotopic enrichment.[25][26]

Mass Spectrometry for Isotopic Enrichment Analysis

High-resolution mass spectrometry is the definitive technique for this measurement.[26][27] The analysis involves examining the distribution of isotopic peaks (isotopologues) in the molecular ion cluster.

| Parameter | Typical Specification | Significance and Interpretation |

| Isotopic Purity | ≥99 atom % D | This indicates that in over 99% of the molecules, all four designated positions are occupied by deuterium atoms. High isotopic purity is essential to prevent "crosstalk," where the signal from the internal standard could contribute to the signal of the unlabeled analyte, leading to inaccurate quantification.[9] |

| d0 Content | <0.5% | This specifies the percentage of unlabeled Zopiclone (d0) present in the Zopiclone-d4 material. A low d0 content is critical to avoid artificially inflating the measured concentration of the analyte. |

The determination of isotopic enrichment involves complex calculations that correct for the natural abundance of isotopes (like ¹³C) to ascertain the true level of deuterium incorporation.[25][27][28]

Visualizing the Certification Workflow

The logical flow from material synthesis to final certification involves a series of rigorous, interconnected analytical tests. Each test provides a piece of the puzzle, culminating in a comprehensive quality profile for the reference standard.

Caption: Workflow for the characterization and certification of Zopiclone-d4.

Practical Application: Using Zopiclone-d4 in a Bioanalytical Method

The ultimate purpose of Zopiclone-d4 is to serve as an internal standard in a quantitative assay, typically LC-MS/MS.[8] The data from the CoA directly informs the setup and validation of this method.

Workflow for Sample Quantification

Caption: Using Zopiclone-d4 in a typical bioanalytical workflow.

-

Preparation of Standards: A calibration curve is prepared by spiking known amounts of unlabeled Zopiclone into a blank biological matrix. A constant, known amount of Zopiclone-d4 from the certified reference material is added to each calibrator and unknown sample.

-

Sample Extraction: The analytes (Zopiclone and Zopiclone-d4) are extracted from the biological matrix using techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The instrument is set to monitor specific precursor-to-product ion transitions for both Zopiclone and Zopiclone-d4 (Multiple Reaction Monitoring or MRM).

-

Quantification: The concentration of Zopiclone in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The high purity and well-defined concentration of the Zopiclone-d4, as guaranteed by the CoA, ensures the accuracy of this entire process.

Conclusion: The CoA as a Guarantee of Data Integrity

The Certificate of Analysis for Zopiclone-d4 is far more than a simple data sheet. It is a comprehensive scientific document that provides the end-user with a high degree of confidence in the identity, purity, structure, and isotopic composition of the reference material. For researchers in drug development and other regulated environments, a thorough understanding of the CoA is essential for ensuring the validity, reproducibility, and integrity of their bioanalytical data. By leveraging the detailed information provided, scientists can build robust, accurate, and reliable quantitative assays that meet the highest scientific and regulatory standards.[11][16]

References

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Domínguez, G., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(5), 411-419. Retrieved from [Link]

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

LibreTexts. (n.d.). Structure Identification By 1h NMR - Structure Determination of Organic Compounds. Retrieved from [Link]

-

Wen, J., et al. (2016). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Proteomics, 16(14), 1986-1993. Retrieved from [Link]

-

Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

-

Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Lab Manager. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

IUPAC. (n.d.). 18.4.2 Analytical techniques, methods and the measurement process. Retrieved from [Link]

-

Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

Wockhardt Research Centre. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(1), 93. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

Chromatography Forum. (2012, November 9). How to design a purity test using HPLC. Retrieved from [Link]

-

MDPI. (1989, August 1). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

-

Gaillot, J., et al. (1989). Clinical pharmacokinetics of zopiclone. Clinical Pharmacokinetics, 16(5), 324-341. Retrieved from [Link]

-

Wikipedia. (n.d.). Zopiclone. Retrieved from [Link]

-

Goa, K. L., & Heel, R. C. (1986). Zopiclone. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy as an hypnotic. Drugs, 32(1), 48-65. Retrieved from [Link]

-

Fernandez, C., et al. (1983). Pharmacokinetics and metabolism of zopiclone. Pharmacology, 27 Suppl 2, 136-150. Retrieved from [Link]

-

Lader, M., et al. (1996). Pharmacokinetic-pharmacodynamic modelling of zopiclone effects on human central nervous system. Pharmacology & Toxicology, 78(5), 348-353. Retrieved from [Link]

-

Actavis UK Ltd. (2016, November 30). SAFETY DATA SHEET Zopiclone 3.75mg, 7.5mg Tablets. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zopiclone - Wikipedia [en.wikipedia.org]

- 4. Zopiclone. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy as an hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of zopiclone. | Semantic Scholar [semanticscholar.org]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 12. veeprho.com [veeprho.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. moravek.com [moravek.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. who.int [who.int]

- 17. torontech.com [torontech.com]

- 18. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]

- 20. Interpreting | OpenOChem Learn [learn.openochem.org]

- 21. acdlabs.com [acdlabs.com]

- 22. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. pharmacy180.com [pharmacy180.com]

- 25. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. almacgroup.com [almacgroup.com]

- 28. mdpi.com [mdpi.com]

The Role of Zopiclone-d4 in Modern Analytical Research: A Technical Guide for Scientists

In the landscape of pharmaceutical and toxicological research, the pursuit of analytical accuracy is paramount. The ability to precisely and reliably quantify xenobiotics in complex biological matrices underpins critical decision-making in drug development, from preclinical pharmacokinetic studies to clinical trial monitoring and forensic toxicology. This guide provides an in-depth technical exploration of Zopiclone-d4, a stable isotope-labeled derivative of the hypnotic agent Zopiclone. We will delve into its principal application as an internal standard in mass spectrometry-based bioanalysis, elucidating the scientific rationale behind its use and providing field-proven methodologies for its implementation.

The Foundational Principle: Why Stable Isotope-Labeled Internal Standards are the Gold Standard

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at multiple stages of the workflow. From sample collection and preparation to injection and ionization, each step presents a potential source of error that can compromise the integrity of the final data. An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample before processing. The IS serves as a chemical mimic of the analyte, experiencing similar variations during the analytical process. By normalizing the analyte's response to the IS response, these variations can be effectively canceled out.

While structurally similar analogs can be used as internal standards, stable isotope-labeled (SIL) versions of the analyte, such as Zopiclone-d4, are considered the gold standard.[1] This is because a SIL-IS is chemically and physically almost identical to the analyte.[2]

Key Advantages of Zopiclone-d4 as an Internal Standard:

-

Co-elution: It exhibits nearly identical chromatographic retention times to Zopiclone, meaning it experiences the same matrix effects at the same time.[3]

-

Similar Extraction Recovery: During sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), Zopiclone-d4 will have a recovery rate that closely mirrors that of the unlabeled Zopiclone.

-

Comparable Ionization Efficiency: In the mass spectrometer's ion source, it ionizes with a similar efficiency to Zopiclone, compensating for ion suppression or enhancement caused by co-eluting matrix components.[4]

-

Mass-Based Distinction: Despite these similarities, its increased mass (due to the four deuterium atoms) allows it to be clearly distinguished from the analyte by the mass spectrometer.[3]

The following diagram illustrates the logical flow of how a stable isotope-labeled internal standard corrects for analytical variability.

Caption: Liquid-Liquid Extraction (LLE) workflow for urine samples.

LC-MS/MS Instrumental Conditions

| Parameter | Recommended Setting | Rationale |

| LC System | UHPLC System | Provides better peak resolution and faster run times. |

| Column | C18 Reversed-Phase (e.g., 2.1x50 mm, 1.8 µm) | Offers good retention and separation for moderately polar compounds like Zopiclone. |

| Mobile Phase A | 5 mM Ammonium Formate in Water + 0.1% Formic Acid | Ammonium formate acts as a buffer and formic acid aids in protonation for positive ion mode. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for elution from the C18 column. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold, re-equilibrate | A gradient is necessary to elute the analytes and clean the column. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for quantitative Multiple Reaction Monitoring (MRM). |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Zopiclone and its metabolites contain basic nitrogen atoms that are readily protonated. |

| MRM Transitions | Zopiclone: 389.1 -> 244.1; Zopiclone-d4: 393.1 -> 244.1 | These transitions should be optimized for the specific instrument. The parent ion (Q1) is selected, fragmented (Q2), and a specific product ion (Q3) is monitored for high selectivity. |

Method Validation: A Self-Validating System of Trustworthiness

For the data to be considered reliable and trustworthy, especially in a regulated environment, the analytical method must be rigorously validated according to guidelines from bodies like the European Medicines Agency (EMA) or the harmonized ICH M10 guideline. [5][6]The use of Zopiclone-d4 is integral to meeting these validation criteria.

Key Validation Parameters:

-

Selectivity: The method must be able to differentiate the analyte and IS from endogenous matrix components. This is tested by analyzing at least six different blank urine sources. No significant interfering peaks should be present at the retention times of the analytes or IS. [7]* Calibration Curve: A calibration curve must be generated to demonstrate the relationship between the analyte/IS response ratio and concentration. It should have a correlation coefficient (r²) of >0.99. [7]* Accuracy and Precision: Assessed by analyzing the QC samples in replicate (n=5) on at least three separate days. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (CV%) should not exceed 15% (20% at LLOQ). [7]* Matrix Effect: This assesses the impact of co-eluting compounds from the matrix on the ionization of the analyte. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of Zopiclone-d4 is designed to compensate for this, and the IS-normalized matrix factor should be consistent across different sources of urine. [4]* Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. While recovery does not need to be 100%, it must be consistent and reproducible.

-

Stability: The stability of Zopiclone and Zopiclone-d4 must be evaluated under various conditions that mimic sample handling and storage: freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -20°C or -80°C.

Potential Pitfalls and Advanced Considerations

While deuterated internal standards are powerful tools, a senior scientist must be aware of their potential limitations.

-

Chromatographic Isotope Effect: The C-D bond is slightly stronger than the C-H bond, which can sometimes lead to a small difference in retention time between the deuterated standard and the analyte, especially in highly efficient UHPLC systems. [3][8]If this separation is significant, the analyte and IS may elute into regions with different levels of matrix suppression, leading to a "differential matrix effect" that compromises accuracy. [4]Careful chromatographic optimization is key to ensure co-elution.

-

Isotopic Instability: As mentioned, deuterium labels must be on stable positions. In-source exchange or loss of deuterium can lead to quantification errors. [3]* Cross-Contribution: The unlabeled analyte will have a natural isotopic abundance that gives a small signal at the M+4 mass. Conversely, the deuterated standard may contain a small percentage of unlabeled material. These contributions must be assessed during method development to ensure they do not impact accuracy, especially at the LLOQ.

Conclusion

Zopiclone-d4 is an indispensable tool in modern bioanalysis, serving as the internal standard of choice for the accurate and precise quantification of Zopiclone. Its near-identical chemical and physical properties to the parent drug allow it to effectively compensate for the myriad sources of variability inherent in LC-MS workflows. By understanding the principles of its application, adhering to rigorous validation guidelines, and being cognizant of potential isotopic effects, researchers can leverage Zopiclone-d4 to generate high-quality, reliable, and defensible data. This technical guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to confidently implement Zopiclone-d4 in their analytical studies, ensuring the integrity and trustworthiness of their results.

References

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

-

European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

Slideshare. Bioanalytical method validation emea. [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Song, Q., & Scheibelhofer, O. Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

Al-Soud, Y. A., et al. (2024). Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry. Heliyon, 10(2), e24361. [Link]

-

Kristoffersen, L., et al. (2014). Quantitative determination of zopiclone and zolpidem in whole blood by liquid-liquid extraction and UHPLC-MS/MS. Journal of Chromatography B, 971, 60-69. [Link]

-

Nilsson, G. H., et al. (2015). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. International Journal of Legal Medicine, 129(2), 269-277. [Link]

- Šutovský, P. (Ed.). (2020). Fertility, pregnancy, and wellness. IntechOpen.

-

Nilsson, G. H., et al. (2015). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. International Journal of Legal Medicine, 129(2), 269-277. [Link]

-

Andersen, H. V., et al. (2012). Sensitive UPLC–MS-MS Assay for 21 Benzodiazepine Drugs and Metabolites, Zolpidem and Zopiclone in Serum or Plasma. Journal of Analytical Toxicology, 36(6), 406-414. [Link]

-

LookChem. Synthesis of Zopiclone. [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

-

Alentris Research Pvt. Ltd. Zopiclone D4. [Link]

-

U.S. Food and Drug Administration. (2013). Guidance for Industry: Bioanalytical Method Validation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. waters.com [waters.com]

- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Role of Zopiclone-d4 in High-Fidelity Bioanalysis: A Mechanistic and Practical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative bioanalysis, particularly within pharmacokinetic and toxicokinetic studies, the precision of measurement is paramount. The use of an internal standard is a cornerstone of robust analytical methodologies, designed to correct for procedural and instrumental variability. This guide provides an in-depth exploration of Zopiclone-d4, a stable isotope-labeled (SIL) derivative of the hypnotic agent Zopiclone, and its mechanism of action as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will dissect the physicochemical principles that govern its function, from sample preparation to detection, and provide a field-proven protocol that embodies the principles of a self-validating analytical system. This document serves as a technical resource for scientists seeking to develop and validate high-integrity bioanalytical methods for Zopiclone.

The Foundational Principle: Why Internal Standards are Non-Negotiable in Bioanalysis

Quantitative analysis of xenobiotics in complex biological matrices like plasma, urine, or tissue is fraught with potential for variability. Sample loss during multi-step extraction procedures, fluctuations in instrument injection volume, and the unpredictable nature of matrix effects (ion suppression or enhancement) can all compromise the accuracy and precision of results[1][2].

An ideal internal standard (IS) is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample at the outset of the analytical process[2][3]. It acts as a chemical and physical mimic of the analyte, experiencing the same procedural variations. By measuring the response ratio of the analyte to the internal standard, these variations are effectively normalized, leading to reliable quantification. While structurally similar analogs can be used, stable isotope-labeled internal standards are now considered the gold standard in LC-MS/MS bioanalysis, offering the closest possible mimicry of the analyte's behavior[1][4][5].

Zopiclone-d4: The Archetypal Stable Isotope-Labeled Internal Standard

Zopiclone-d4 is the deuterated analogue of Zopiclone, where four hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen[6]. This subtle modification is the key to its efficacy as an internal standard.

Comparative Physicochemical Profile

The fundamental premise of a SIL-IS is that the substitution of isotopes results in a negligible change in the compound's chemical and physical properties, apart from its mass.

| Property | Zopiclone | Zopiclone-d4 | Rationale for Efficacy |

| Molecular Formula | C₁₇H₁₇ClN₆O₃[7][8] | C₁₇H₁₃D₄ClN₆O₃[6] | Identical elemental composition (excluding isotopes) ensures nearly identical chemical reactivity, polarity, and solubility. |

| Molar Mass | 388.81 g/mol [7][8] | 392.8 g/mol [6] | The +4 Da mass shift is sufficient for distinct detection by a mass spectrometer without significant overlap from Zopiclone's natural isotopic peaks[2][9]. |

| LogP (Octanol/Water) | ~0.8 - 1.57[7][8] | Effectively identical to Zopiclone | Similar lipophilicity ensures they behave identically during extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |

| pKa | Not specified, but basic nitrogen in piperazine ring is key | Effectively identical to Zopiclone | Identical ionization state at a given pH ensures consistent behavior during pH-dependent extraction and chromatographic separation. |

The Stability of the Deuterium Label

A critical attribute for any deuterated standard is the stability of the isotopic label. The deuterium atoms in Zopiclone-d4 are placed on the piperazine ring, a non-exchangeable position[6]. This prevents the deuterium from exchanging with protons from the solvent or matrix, which would otherwise compromise its mass and its utility as a reliable standard[2][9].

The Mechanism of Action: A Step-by-Step Deconstruction

The function of Zopiclone-d4 is best understood by following its journey alongside Zopiclone through a typical bioanalytical workflow.

During Sample Preparation

When Zopiclone-d4 is added to a plasma sample, it becomes intimately mixed with the endogenous Zopiclone. Because their chemical properties are virtually identical, they will have the same:

-

Protein Binding: The extent to which they bind to plasma proteins is the same.

-

Extraction Recovery: During protein precipitation, LLE, or SPE, the partitioning behavior of both molecules between different phases (e.g., aqueous vs. organic) is identical. Therefore, if 10% of the Zopiclone is lost during an extraction step, 10% of the Zopiclone-d4 will also be lost. This proportional loss is the first critical correction mechanism[1][10].

During Chromatographic Separation

In liquid chromatography, the two compounds are expected to co-elute, meaning they exit the analytical column at the same retention time. This is because their interaction with the stationary and mobile phases is governed by their identical polarity and structure[2]. Co-elution is crucial because it ensures both compounds enter the mass spectrometer's ion source simultaneously, where they are exposed to the exact same microenvironment. This is essential for correcting matrix effects, which are often highly time-dependent phenomena in the ESI source[11].

-

A Note on Isotope Effects: Deuterium is slightly heavier than hydrogen, which can sometimes lead to a minor difference in retention time (the "isotope effect"), with the deuterated compound eluting slightly earlier[4][5]. While often negligible, this must be verified during method development to ensure the peaks sufficiently overlap to provide accurate correction for matrix effects.

During Mass Spectrometric Detection

This is where the mass difference becomes the key to differentiation and quantification.

-

Ionization: Both Zopiclone and Zopiclone-d4 are ionized with the same efficiency in the ion source (e.g., Electrospray Ionization, ESI). If a co-eluting matrix component suppresses the ionization of Zopiclone by 20%, it will also suppress the ionization of Zopiclone-d4 by 20%.

-

Precursor Ion Selection (MS1): The mass spectrometer is programmed to isolate the protonated molecular ions ([M+H]⁺) of both compounds. For Zopiclone, this is m/z 389.8; for Zopiclone-d4, it is m/z 393.8.

-

Fragmentation (MS2): These selected precursor ions are fragmented in the collision cell. Because the molecular structures are identical, they typically fragment in the same way, producing product ions with the same structural identity but retaining the mass difference.

-

Product Ion Monitoring (MRM): The instrument monitors specific, stable product ions for each compound. This highly selective detection method is known as Multiple Reaction Monitoring (MRM).

The ratio of the analyte's peak area to the internal standard's peak area is then calculated. This ratio is directly proportional to the concentration of the analyte and is used to construct the calibration curve.

Field-Proven Protocol: Quantitation of Zopiclone in Human Plasma

This protocol is a representative example and must be fully validated according to regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation guidance before use in regulated studies[3].

Materials and Reagents

-

Reference Standards: Zopiclone, Zopiclone-d4[6]

-

Biological Matrix: Blank human plasma (K₂EDTA)

-

Reagents: HPLC-grade Methanol, Acetonitrile, Formic Acid, Water

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zopiclone and Zopiclone-d4 in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Zopiclone stock solution in 50:50 acetonitrile/water to create calibration standard (CS) spiking solutions. Prepare a separate working solution for quality control (QC) samples from a different stock weighing.

-

Internal Standard Spiking Solution (50 ng/mL): Dilute the Zopiclone-d4 stock solution in 50:50 acetonitrile/water.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of study samples, CS, or QC samples into a 96-well plate.

-

Add 10 µL of the Internal Standard Spiking Solution (50 ng/mL) to all wells except for double blanks (matrix blank with no IS). Vortex briefly.

-

Causality Insight: The IS is added first to ensure it tracks the analyte through every subsequent step[2].

-

-

Add 200 µL of acetonitrile containing 0.1% formic acid to each well to precipitate plasma proteins.

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Parameters

| Parameter | Setting |

| LC System | Standard UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| Zopiclone MRM | Q1: 389.8 → Q3: 245.1 (example) |

| Zopiclone-d4 MRM | Q1: 393.8 → Q3: 245.1 (example) |

Note: MRM transitions must be optimized empirically on the specific instrument used.

Method Validation

The reliability of this protocol is established through rigorous validation, assessing parameters including:

-

Selectivity and Matrix Effect: Ensuring no interference from endogenous matrix components[3].

-

Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations over several days. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification)[10].

-

Calibration Curve: Assessing the linearity and range of the assay.

-

Stability: Evaluating the stability of Zopiclone in plasma under various conditions (freeze-thaw, bench-top, long-term storage)[10]. The consistent response of the IS across these experiments helps validate the stability data.

Conclusion

Zopiclone-d4 is not merely a procedural additive; it is an active participant in ensuring the analytical integrity of a bioanalytical method. Its mechanism of action is rooted in the principle of near-perfect chemical and physical mimicry of the analyte, Zopiclone. By tracking the analyte through every potential point of variability—from extraction to ionization—it allows for a robust normalization that corrects for these errors. The result is a highly accurate, precise, and reliable quantification method, capable of meeting the stringent standards required for drug development and clinical research. The proper selection and use of a stable isotope-labeled internal standard like Zopiclone-d4 is a hallmark of excellence in modern bioanalysis.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.

-

Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

SCIEX. (n.d.). Sensitive and accurate characterization of Z drugs, metabolites and their degradation profile in urine using LC-MS/MS. [Link]

- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry.

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

Nilsson, G. H., Kugelberg, F. C., Ahlner, J., & Kronstrand, R. (2015). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. International Journal of Legal Medicine, 129(2), 269-277. [Link]

-

ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. [Link]

-

Scilit. (n.d.). Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry. [Link]

-

Czerwińska, K., Mazurek, A., & Grześkowiak, E. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 123-129. [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

-

de Castro, A., Concheiro, M., Quintela, O., Cruz, A., & López-Rivadulla, M. (2008). Methods for the analysis of nonbenzodiazepine hypnotic drugs in biological matrices. Journal of analytical toxicology, 32(6), 406-420. [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Wikipedia. (n.d.). Zopiclone. [Link]

-

ResearchGate. (2011). Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry. [Link]

-

European Synchrotron Radiation Facility. (n.d.). Structural Transformations and Physical Properties of Zopiclone. [Link]

-

Cheméo. (n.d.). Zopiclone (CAS 43200-80-2) - Chemical & Physical Properties. [Link]

-

Pharmascience Inc. (2019). Zopiclone Tablets - Product Monograph. [Link]

-

Sharma, R., Strelevitz, T. J., Gao, H., Strong-Basalyga, K., & Dalvie, D. K. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 43(5), 624-633. [Link]

-

Exaly. (2025). Deuterated Internal Standard: Significance and symbolism. [Link]

-

OAR@UM. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

LookChem. (n.d.). Synthesis of Zopiclone. [Link]

-

Lanças, F. M., Salla, L. F., & Carrara, S. (2011). Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry. Analytical and bioanalytical chemistry, 400(10), 3517-3525. [Link]

-

Trifiletti, R. R., & Snyder, S. H. (1995). The mechanism of action of zopiclone. European psychiatry, 10 Suppl 3, 117s-128s. [Link]

-

Salla, L. F., Lanças, F. M., & Carrara, S. (2012). Enantioselective analysis of zopiclone in rat brain by liquid chromatography tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 908, 64-70. [Link]

-

World Health Organization. (2022). Critical pre-review report: Zopiclone. [Link]

-

Goa, K. L., & Heel, R. C. (1986). Zopiclone. A review of its pharmacological properties and therapeutic efficacy as an hypnotic. Drugs, 32(1), 48-65. [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. fda.gov [fda.gov]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Zopiclone - Wikipedia [en.wikipedia.org]

- 8. Zopiclone (CAS 43200-80-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. fda.gov [fda.gov]

- 11. texilajournal.com [texilajournal.com]

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

An In-Depth Technical Guide to the Synthesis and Characterization of Zopiclone-d4

Zopiclone, a cyclopyrrolone derivative, is a nonbenzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia.[1] Its mechanism of action involves enhancing the normal transmission of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system, similar to benzodiazepines.[2] For researchers, drug development professionals, and forensic toxicologists, the accurate quantification of Zopiclone and its metabolites in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and clinical/forensic investigations.[3][4]

Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry. Their use in isotope dilution mass spectrometry (IDMS) corrects for variations in sample preparation and matrix effects, ensuring the highest degree of accuracy and precision.[4] Zopiclone-d4, a deuterated analog of Zopiclone, is designed specifically for this purpose.[5][6] The four deuterium atoms provide a distinct mass shift (+4 Da) without significantly altering the compound's chemical properties or chromatographic retention time, making it an ideal internal standard for GC-MS and LC-MS/MS assays.[4][6]

This guide provides a comprehensive overview of the synthetic strategy and rigorous characterization required to produce and validate Zopiclone-d4, written from the perspective of a Senior Application Scientist. We will delve into the causality behind the chosen synthetic route and the self-validating nature of the analytical characterization protocol.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The core challenge in synthesizing Zopiclone-d4 is the selective introduction of deuterium atoms into a stable position within the molecule. The commercially available standard has deuterium labels on the piperazine ring.[5][6] This placement is strategic, as it is remote from the sites of primary metabolism (N-demethylation and N-oxidation), minimizing the risk of isotopic exchange or altered metabolic behavior that could compromise its function as an internal standard.[2]

Our retrosynthetic approach deconstructs Zopiclone-d4 into two key synthons: the stable, non-labeled core intermediate, 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one (V) , and the isotopically labeled sidechain, 1-(chlorocarbonyl)-4-methylpiperazine-2,2,6,6-d4 .

Caption: Retrosynthetic analysis of Zopiclone-d4.

This strategy allows for the synthesis of the complex core structure using established, high-yield chemistry, while isolating the isotopic labeling to a smaller, more manageable precursor.

Section 2: Synthesis of Zopiclone-d4

The synthesis is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

Part 2.1: Synthesis of the Core Intermediate (V)

The synthesis of the zopiclone core follows a well-established pathway, beginning with the condensation of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride.[7][8]

Caption: Synthetic pathway for the zopiclone core intermediate.

Step-by-Step Protocol:

-

Synthesis of 3-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid (III):

-

To a suspension of Pyrazine-2,3-dicarboxylic acid anhydride (I) in acetonitrile, add 2-amino-5-chloropyridine (II).[8]

-

Heat the mixture to reflux for 2-4 hours. The causality here is that the thermal conditions facilitate the nucleophilic attack of the amino group on the anhydride, followed by ring-opening to form the amide-acid intermediate.

-

Cool the reaction mixture and filter the resulting solid. Wash with cold acetonitrile and dry under vacuum to yield compound (III).[8]

-

-

Synthesis of 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine (IV):

-

Suspend intermediate (III) in thionyl chloride (SOCl₂).

-

Heat the mixture to reflux for 3-5 hours. Thionyl chloride serves as both the solvent and the dehydrating agent, converting the carboxylic acid to an acyl chloride which then undergoes intramolecular cyclization to form the imide ring of (IV).[7][8]

-

Cool the reaction and remove excess thionyl chloride under reduced pressure. Triturate the residue with an inert solvent (e.g., diethyl ether), filter, and dry to obtain the dioxo intermediate (IV).

-

-

Synthesis of 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one (V):

-

Dissolve intermediate (IV) in a mixture of dioxane and water.

-

Cool the solution in an ice bath and add potassium borohydride (KBH₄) portion-wise. The choice of KBH₄ is critical; it is a mild reducing agent that selectively reduces one of the two carbonyl groups to a hydroxyl group without affecting the other amide carbonyl or the aromatic rings.[7]

-

Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature.

-

Acidify the mixture carefully with dilute HCl to quench excess KBH₄.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum to yield the core intermediate (V).

-

Part 2.2: Synthesis of the Deuterated Sidechain

The synthesis of the labeled sidechain begins with a commercially available, heavily deuterated piperazine, which is then monomethylated and converted to the required acylating agent.

Step-by-Step Protocol:

-

Monomethylation of Piperazine-d8:

-

Dissolve piperazine-d8 in methanol. Add a catalytic amount of a suitable catalyst (e.g., Pd/C).

-

Add one equivalent of formaldehyde.

-

Pressurize the vessel with hydrogen gas and stir at room temperature. This reductive amination procedure is a highly efficient method for monomethylation.

-

Filter the catalyst and concentrate the filtrate to yield 1-methylpiperazine-d8.

-

-

Synthesis of 1-(chlorocarbonyl)-4-methylpiperazine-d8:

-

Dissolve 1-methylpiperazine-d8 in an inert aprotic solvent like dichloromethane.

-

Cool the solution in an ice bath and add it dropwise to a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent. This reaction must be performed with extreme caution in a well-ventilated fume hood.

-

The reaction forms the desired 1-chlorocarbonyl-4-methylpiperazine derivative, which can be isolated after removal of the solvent and byproducts.

-

Part 2.3: Final Condensation to Yield Zopiclone-d4

The final step is the esterification of the core intermediate (V) with the deuterated sidechain.[7][9]

Step-by-Step Protocol:

-

Dissolve the core intermediate (V) in a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or iso-butyl acetate.[7][9]

-

Add a non-nucleophilic base, such as sodium hydride (NaH) or triethylamine (Et₃N), to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.[7][9] The use of a strong, non-nucleophilic base prevents side reactions.

-

Add the synthesized 1-(chlorocarbonyl)-4-methylpiperazine-d8 solution dropwise at room temperature.

-

If using Et₃N, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[9]

-

Stir the reaction mixture for several hours until completion, as monitored by TLC or LC-MS.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to yield Zopiclone-d4 of high chemical and isotopic purity.[9]

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₃D₄ClN₆O₃ | [6] |

| Formula Weight | 392.8 g/mol | [1][6] |

| Purity (Typical) | ≥98% | [6] |

| Isotopic Enrichment | ≥99 atom % D | (Typical Specification) |

| Table 1: Key Properties of Synthesized Zopiclone-d4. |

Section 3: Comprehensive Characterization

Rigorous characterization is essential to validate the structure, purity, and isotopic enrichment of the synthesized Zopiclone-d4. This process forms a self-validating system where each technique corroborates the findings of the others.

Part 3.1: Mass Spectrometry (MS)

MS is the definitive technique for confirming the molecular weight and, by extension, the successful incorporation of the deuterium atoms.

-

Logic: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement that can distinguish the molecular formula of Zopiclone-d4 from unlabeled Zopiclone and other potential impurities.

-

Protocol: A solution of the synthesized material is infused or injected into an LC-MS/MS system.[3] The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Expected Results: The protonated molecule [M+H]⁺ should be observed at m/z 393.8. This is precisely 4 mass units higher than the [M+H]⁺ of unlabeled Zopiclone (m/z 389.8), confirming the incorporation of four deuterium atoms. The isotopic cluster pattern will also differ from the unlabeled compound.

| Compound | Formula | MW ( g/mol ) | Expected [M+H]⁺ (m/z) |

| Zopiclone | C₁₇H₁₇ClN₆O₃ | 388.81 | 389.8 |

| Zopiclone-d4 | C₁₇H₁₃D₄ClN₆O₃ | 392.84 | 393.8 |

| Table 2: Comparison of Expected Mass-to-Charge Ratios. |

Part 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation and pinpoints the location of the deuterium labels.

-

¹H NMR:

-

Logic: Deuterium atoms are not observed in ¹H NMR. Therefore, the proton signals corresponding to the labeled positions on the piperazine ring will be absent or significantly diminished in intensity.

-

Expected Results: The spectrum will show all the characteristic signals for the aromatic and core heterocyclic protons of Zopiclone. However, the signals for the four protons on the piperazine ring (typically appearing as multiplets in the 2.5-3.8 ppm range) will be absent. The singlet for the N-CH₃ group will remain. This confirms both the identity of the core structure and the specific location of the labels.

-

-

¹³C NMR:

-

Logic: Carbons bonded to deuterium exhibit a characteristic triplet-like splitting (due to C-D coupling) and are typically shifted slightly upfield compared to their protonated counterparts.

-

Expected Results: The signals for the deuterated carbons of the piperazine ring will show this characteristic splitting and a slight shift, confirming the labeling positions.

-

Part 3.3: Chromatographic Purity (HPLC-UV/MS)

Chromatography is used to assess the chemical purity of the final compound.

-

Logic: The deuterated standard must be free of unlabeled Zopiclone and other synthesis-related impurities to function correctly. Its retention time should be nearly identical to the unlabeled analog.[4]

-

Protocol: An HPLC method, typically reversed-phase with a C18 column, is used with UV or MS detection.[10][11] A gradient elution with mobile phases like acetonitrile and ammonium formate buffer is common.[4]

-

Expected Results: A single major peak should be observed with a purity of >98% by peak area. When co-injected with an authentic standard of unlabeled Zopiclone, the two compounds should co-elute, demonstrating their near-identical chromatographic behavior.

Section 4: Application in Quantitative Bioanalysis

The validated Zopiclone-d4 is now ready for its primary application as an internal standard.

Caption: Workflow for using Zopiclone-d4 in LC-MS/MS analysis.

In a typical assay, a known, fixed amount of Zopiclone-d4 is added to all calibration standards, quality controls, and unknown samples at the very beginning of the sample preparation process.[4] During analysis, the mass spectrometer is set to monitor specific mass transitions for both Zopiclone and Zopiclone-d4 (Multiple Reaction Monitoring, MRM). The concentration of Zopiclone in the unknown sample is calculated from the peak area ratio of the analyte to the internal standard, plotted against a calibration curve. This ratiometric approach reliably corrects for any analyte loss during extraction or fluctuations in instrument response.